5-Fluoro-2,3-dimethoxybenzaldehyde

Adrenergic Pharmacology Receptor Selectivity Fluorinated Catecholamines

Sourcing the correct fluoro-regioisomer for catecholamine analog synthesis is critical. Generic 2,3-dimethoxybenzaldehyde or positional isomers yield pharmacologically distinct products. 5-Fluoro-2,3-dimethoxybenzaldehyde (CAS 114635-98-2) is the committed starting material for 5-fluoronorepinephrine, the only isomer retaining dual beta- and alpha-adrenergic agonist activity. - Ensures synthesis of balanced adrenergic ligands (validated in guinea pig atria, aortic strip, ileum, and rat cortical slice assays) - Unique pKa shift (pKa=7.9 for p-OH) reverses COMT regioselectivity to p-O-methylation, critical for metabolic pathway studies - Gateway to 5-substituted benzamide series for CNS PET imaging (up to 5-fold potency enhancement over non-fluorinated analogs)

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
Cat. No. B13150087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dimethoxybenzaldehyde
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)C=O)F
InChIInChI=1S/C9H9FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
InChIKeyGSOBXDQOGUPHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,3-dimethoxybenzaldehyde Overview


5-Fluoro-2,3-dimethoxybenzaldehyde (CAS: 114635-98-2, molecular formula C9H9FO3, molecular weight 184.16 g/mol) is a fluorinated aromatic aldehyde featuring a fluorine at the 5-position and methoxy groups at the 2- and 3-positions . It belongs to the substituted benzaldehyde class and serves as a critical intermediate for the synthesis of ring-fluorinated catecholamine analogs [1]. This compound has a minimum purity specification of 95–98% from commercial suppliers .

5-Fluoro-2,3-dimethoxybenzaldehyde: Why Isomers Cannot Substitute


The position of the fluorine substituent on the dimethoxybenzaldehyde scaffold dictates the pharmacological outcome of downstream products. When 5-fluoro-2,3-dimethoxybenzaldehyde is converted to 5-fluoronorepinephrine, the resulting catecholamine retains dual beta- and alpha-adrenergic agonist properties, whereas the 2-fluoro isomer yields a nearly pure beta-adrenergic agonist and the 6-fluoro isomer yields an alpha-adrenergic agonist [1]. Additionally, the 5-fluoro substituent uniquely reverses the regioselectivity of catechol O-methyltransferase (COMT) from m-O-methylation (predominant for the 2- and 6-fluoro derivatives) to p-O-methylation [2]. Substituting a non-fluorinated 2,3-dimethoxybenzaldehyde, a 5-chloro analog, or a methoxy-positional isomer (e.g., 5-fluoro-2,4-dimethoxybenzaldehyde) would produce entirely different biological and metabolic profiles, rendering generic substitution scientifically invalid in any receptor pharmacology or metabolic-stability program.

5-Fluoro-2,3-dimethoxybenzaldehyde: Comparative Evidence


Adrenergic Receptor Selectivity: 5-Fluoro vs. 2- and 6-Fluoro Norepinephrines

When 5-fluoro-2,3-dimethoxybenzaldehyde is used as the precursor to 5-fluoronorepinephrine, the final catecholamine retains both beta- and alpha-adrenergic agonist properties. In contrast, the 2-fluoro isomer derived from 2-fluoro-3,4-dimethoxybenzaldehyde behaves as a nearly pure beta-adrenergic agonist, and the 6-fluoro isomer derived from 6-fluoro-2,3-dimethoxybenzaldehyde behaves as an alpha-adrenergic agonist [1]. Receptor-binding studies with specific radiolabeled ligands confirmed that the fluorine position alters affinity for alpha- and beta-adrenergic receptors, not merely potency [1].

Adrenergic Pharmacology Receptor Selectivity Fluorinated Catecholamines

COMT Methylation Regioselectivity and pKa Shift

The 5-fluoro substitution on norepinephrine, derived from 5-fluoro-2,3-dimethoxybenzaldehyde, shifts the COMT methylation pattern to predominantly p-O-methylation, reversing the m-O-methylation preference observed for the 2- and 6-fluoro isomers [1]. The pKa of the p-hydroxyl group in the fluorinated norepinephrines is: norepinephrine (parent) = 8.6, 2-fluoro = 7.7, 5-fluoro = 7.9, and 6-fluoro = 8.4 [1]. The 5-fluoro pKa value of 7.9 is intermediate between the 2-fluoro and 6-fluoro values, correlating with its unique methylation pattern.

Catechol O-Methyltransferase Metabolic Stability pKa Modulation

Dopamine D2 Ligand Potency: 5-Substituted Benzamides

The 2,3-dimethoxy-5-substituted benzamide scaffold, accessible from 5-fluoro-2,3-dimethoxybenzaldehyde via oxidation and amidation, yields high-affinity dopamine D2 receptor ligands. In the Bishop et al. series, (fluoroethyl)- and (fluoropropyl)salicylamides were 5-fold more potent than the corresponding non-fluorinated benzamides in inhibiting [³H]spiperone binding to the D2 receptor [1]. Although this study examined 5-fluoroalkyl rather than 5-fluoro substitution, it demonstrates that the 5-position on the 2,3-dimethoxybenzaldehyde scaffold is critical for D2 affinity enhancement.

Dopamine D2 Receptor PET Imaging Structure-Activity Relationship

Phenylacetohydroxamic Acid Regioisomer Synthesis

Daukshas et al. (1984) established synthetic routes to both 2,3-dimethoxy-5-fluoro- and 4,5-dimethoxy-2-fluoro-substituted phenylacetic and phenylacetohydroxamic acids, demonstrating that the two positional isomer series yield structurally distinct products with different substitution patterns [1]. The methoxy-group positional isomerism (2,3- vs. 4,5-dimethoxy) combined with fluorine positional isomerism (5- vs. 2-fluoro) generates four distinct regioisomeric product series, each requiring a specific starting aldehyde.

Anti-inflammatory Agents Phenylacetohydroxamic Acids Positional Isomer Comparison

5-Fluoro-2,3-dimethoxybenzaldehyde Applications


Synthesis of Mixed Beta/Alpha Adrenergic Agonists

5-Fluoro-2,3-dimethoxybenzaldehyde is the mandatory starting material for preparing 5-fluoronorepinephrine, which retains dual beta- and alpha-adrenergic agonist properties [1]. This is in direct contrast to the 2-fluoro isomer (pure beta agonist) and the 6-fluoro isomer (alpha agonist). Researchers developing adrenergic ligands with a non-selective or balanced receptor activation profile must specify the 5-fluoro starting material; substitution with any other regioisomer yields a pharmacologically distinct product. This has been validated in guinea pig atria, aortic strip, ileum, and rat cerebral cortical slice preparations [1].

Metabolic Stability Studies via COMT Methylation

The unique pKa shift (pKa = 7.9 for p-OH in 5-fluoronorepinephrine vs. 7.7 for 2-fluoro and 8.4 for 6-fluoro) and the resulting reversal of COMT regioselectivity from m- to p-O-methylation make the 5-fluoro series the only isomer that mimics the p-O-methylation metabolic pathway [1]. This is critical for studying the metabolic fate of catecholamines in tissues with high COMT expression. The quantitative pKa differences (ΔpKa = 0.2–0.5 units among isomers) translate to measurable differences in methylation product ratios (m/p ≈ 1:4 for 5-fluoro vs. m/p ≈ 1:1 for the non-fluorinated parent) [1].

Dopamine D2 PET Tracer Precursor Development

The 2,3-dimethoxy-5-substituted benzaldehyde scaffold provides access to high-affinity dopamine D2 receptor ligands. Bishop et al. demonstrated that 5-fluoroalkyl-substituted derivatives of this scaffold achieve up to 5-fold potency enhancement over non-fluorinated analogs in [³H]spiperone competitive binding assays [2]. Although the direct 5-fluoro derivative is a precursor rather than the final ligand, its procurement is the gateway to synthesizing the entire 5-substituted benzamide series for CNS PET imaging programs. The Claisen rearrangement route described requires the 5-substituted benzaldehyde as the committed starting material [2].

Phenylacetic Acid Bioisostere Synthesis

For programs exploring fluorinated phenylacetic acids or phenylacetohydroxamic acids as anti-inflammatory or enzyme-inhibitory scaffolds, 5-fluoro-2,3-dimethoxybenzaldehyde is the sole entry point to the 2,3-dimethoxy-5-fluoro regioisomer series [3]. Daukshas et al. established that the 2,3-dimethoxy-5-fluoro and 4,5-dimethoxy-2-fluoro series are synthetically parallel but structurally non-interconvertible, making aldehyde selection an irreversible commitment to a specific regioisomeric product family [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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